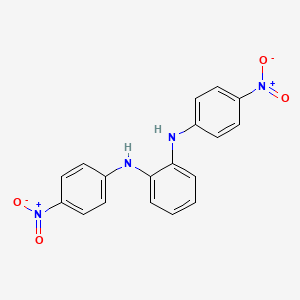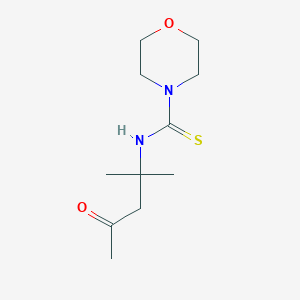![molecular formula C11H14N2OS B14624233 Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- CAS No. 58415-00-2](/img/structure/B14624233.png)
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- is an organic compound with a complex structure that includes a benzene ring, a carbothioamide group, and a dimethylamino methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- typically involves the reaction of benzenecarbothioamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 80-100°C, and the reaction is allowed to proceed for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring and the dimethylamino methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- involves its interaction with specific molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbenzylamine: Similar in structure but lacks the carbothioamide group.
N,N-Dimethylaminomethylphenylquinoline: Shares the dimethylamino group but has a different core structure.
Uniqueness
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
58415-00-2 |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
N-(dimethylaminomethylidene)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C11H14N2OS/c1-13(2)8-12-11(15)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3 |
InChI-Schlüssel |
WXWVFPSPFKWVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(=S)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


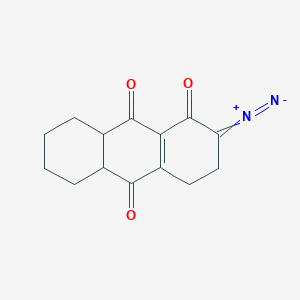
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)



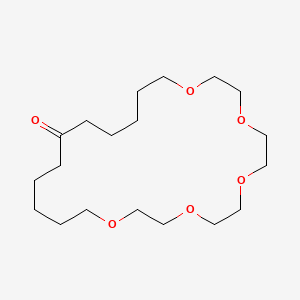
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
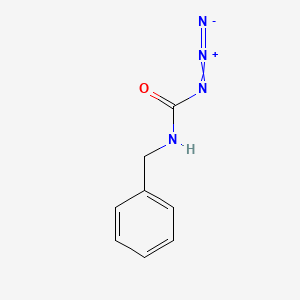
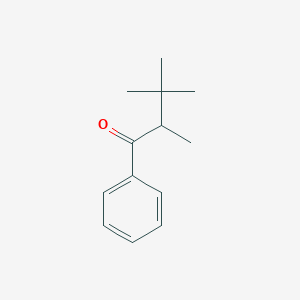
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
